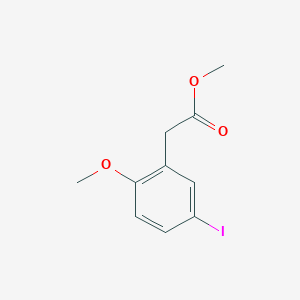

Methyl 2-(5-iodo-2-methoxyphenyl)acetate

Description

Methyl 2-(5-iodo-2-methoxyphenyl)acetate (CAS 502649-73-2) is an aromatic ester featuring a phenyl ring substituted with a methoxy group at position 2 and an iodine atom at position 5, linked to a methyl acetate moiety. This compound is synthesized via iodination of precursor molecules, such as 2-methoxyphenylacetic acid derivatives, using iodine (I₂) and iodic acid (HIO₃) in a mixture of acetic acid, chloroform, and sulfuric acid, yielding a crystalline product with a 23% efficiency . Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 290.10 g/mol. The iodine substituent confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-(5-iodo-2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLRJWITBGJYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-iodo-2-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methoxyphenylacetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of 2-methoxyphenylacetate is reacted with an aryl iodide in the presence of a palladium catalyst and a base to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-iodo-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2-(5-iodo-2-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-iodo-2-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The methoxy and iodine substituents can influence the compound’s binding affinity and specificity for these targets, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5)

- Molecular Formula : C₁₀H₁₁BrO₃

- Molecular Weight : 259.10 g/mol

- Key Differences : Replacing iodine with bromine reduces molecular weight and alters reactivity. Bromine’s lower atomic radius and electronegativity compared to iodine may enhance nucleophilic substitution rates. This compound is used in Suzuki-Miyaura coupling reactions due to bromine’s compatibility with palladium catalysts .

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1)

- Molecular Formula : C₁₀H₁₁FO₃

- Molecular Weight : 210.20 g/mol

- Fluorinated derivatives often exhibit improved bioavailability compared to iodinated analogues .

Positional Isomers

Functional Group Variations

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (CAS 1909309-31-4)

- Molecular Formula: C₁₀H₁₃NO₅S

- Molecular Weight : 259.28 g/mol

- Key Differences : The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bonding capacity, enhancing aqueous solubility and pharmacological targeting. This derivative is prioritized in drug discovery for its versatility in synthesizing kinase inhibitors .

Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5)

Substituent Size and Electronic Effects

| Compound | Substituent (Position) | Molecular Weight (g/mol) | Reactivity Notes |

|---|---|---|---|

| Methyl 2-(5-iodo-2-methoxyphenyl)acetate | I (5), OMe (2) | 290.10 | High steric bulk; slow nucleophilic substitution |

| Methyl 2-(5-bromo-2-methoxyphenyl)acetate | Br (5), OMe (2) | 259.10 | Moderate reactivity in cross-coupling |

| Methyl 2-(2-fluoro-5-methoxyphenyl)acetate | F (2), OMe (5) | 210.20 | Enhanced metabolic stability |

- Iodine vs. Bromine : The C-I bond is weaker than C-Br, making iodinated compounds more prone to radical reactions but less stable under UV light .

- Electron-Withdrawing Effects : Fluorine’s electronegativity decreases electron density on the ring, directing electrophilic attacks to specific positions .

Biological Activity

Methyl 2-(5-iodo-2-methoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The compound features a methoxy group at the 2-position and an iodine atom at the 5-position of the phenyl ring. These substituents significantly influence its chemical properties and biological activities, enhancing its electrophilicity and interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The iodine atom enhances electrophilic interactions, while the methoxy group may facilitate hydrogen bonding or other interactions that increase binding affinity to target proteins. This dual functionality potentially allows the compound to modulate several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds are summarized in the table below:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound X | 0.039 | C. albicans |

These results suggest that this compound may possess similar or enhanced antimicrobial efficacy due to its structural characteristics .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. The compound's antiproliferative activity has been quantified, revealing IC50 values that indicate its potential effectiveness in inhibiting tumor growth. For instance, related compounds have shown IC50 values ranging from to against different cancer cell lines .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on chronic lymphocytic leukemia (CLL) cell lines. The results demonstrated a significant reduction in cell viability, with pro-apoptotic effects observed at concentrations as low as . The mechanism was linked to increased reactive oxygen species (ROS) levels, which are known to induce apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.